6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O . It appears as a yellow to brown powder or crystals . It is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The compound can be synthesized from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde consists of a bromine atom attached to an imidazo[1,2-a]pyridine ring at the 6th position . The carbaldehyde functional group is attached at the 3rd position .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it has been used in the synthesis of 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate .Physical And Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3 . It is slightly soluble in water . The compound has a molar refractivity of 49.7±0.5 cm3, a polar surface area of 34 Å2, and a molar volume of 129.6±7.0 cm3 .Scientific Research Applications
Organic Synthesis
“6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde” is used in organic syntheses . It’s a versatile compound that can be used to create a variety of other compounds, contributing to the development of new molecules for research and industrial applications .
Pharmaceutical Intermediates
This compound serves as a pharmaceutical intermediate . It’s used in the production of various drugs, playing a crucial role in the development and manufacture of new pharmaceuticals .
Lactam Introduction
The compound has shown promising results when lactams are introduced on the 6-bromoimidazo[1,2-a]pyridine . This process can lead to the synthesis of new compounds with potential biological activities .
Radiolabel Source
It’s used in the synthesis of radiolabeled compounds . For instance, 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate 6 was synthesized from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .
Anticonvulsant Studies
New 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide derivatives have been synthesized and studied for their anticonvulsant properties . Some of these derivatives have shown remarkable anticonvulsant properties, making them potential candidates for the development of new antiepileptic drugs .
Development of CNS Agents
Imidazo[1,2-a]pyridines, including 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, are an important class of CNS agents . They have potential applications as sedatives, anticonvulsants, anxiolytics, and hypnotics .
Safety and Hazards
properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCRSOFJVLOCIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612650 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |
CAS RN |
30384-96-4 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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